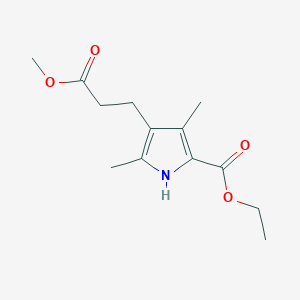

Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-18-13(16)12-8(2)10(9(3)14-12)6-7-11(15)17-4/h14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBICYRCYZAPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)CCC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303187 | |

| Record name | Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386-37-0 | |

| Record name | 2386-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole Ring Synthesis and Substitution

The foundational pyrrole ring bearing 3,5-dimethyl and 2-carboxylate substituents can be synthesized following classical pyrrole synthesis routes, such as the Paine-Dolphin method, which involves condensation reactions under acidic conditions (e.g., acetic acid heating).

Introduction of the 3-methoxy-3-oxopropyl Side Chain

A plausible route involves the alkylation of the pyrrole nucleus at the 4-position with a 3-oxopropyl intermediate, followed by methylation of the ketone or hydroxy functionalities to yield the methoxy group.

Methylation Step: Dimethyl sulfate is commonly used to methylate hydroxy groups on pyrrole derivatives. For example, ethyl 3-hydroxy-4-methyl-1H-pyrrole-2-carboxylate can be methylated using dimethyl sulfate in the presence of sodium hydroxide to afford the methoxy derivative with high yield (~85%).

Alkylation Step: Alkylation can be performed using appropriate halo-ketone or halo-ester intermediates under basic conditions, often employing phase-transfer catalysts or tetra-n-butylammonium hydroxide to promote selective substitution at the 4-position.

Esterification and Purification

The ethyl ester group at the 2-position is typically introduced during the initial pyrrole ring synthesis or via esterification of the corresponding acid. Purification is achieved by crystallization or chromatographic methods.

Detailed Reaction Conditions and Yields

Summary of Key Research Findings

- The synthesis of this compound is well-documented using classical organic synthesis techniques, with methylation and alkylation as critical steps.

- High purity (>98%) can be achieved with careful reaction control and purification.

- The compound’s stability and solubility profiles have been characterized, facilitating its use in research settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be employed to reduce specific functional groups.

Substitution: Substitution reactions can be used to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, also known by its molecular formula , is an organic compound with a variety of applications, particularly in the synthesis of other compounds . It is also known as 2-ethoxycarbonyl-3,5-dimethyl-4-methoxycarbonylethylpyrrole .

Chemical Properties and Structure

The compound has a molecular weight of 253.29 g/mol . Key identifiers include its PubChem CID (291754), IUPAC name (ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate), InChI, InChIKey (KKBICYRCYZAPRF-UHFFFAOYSA-N), and SMILES (CCOC(=O)C1=C(C(=C(N1)C)CCC(=O)OC)C) .

Synonyms

This compound is also known by several synonyms :

- 2386-37-0

- This compound

- ethyl 4-(2-methoxycarbonylethyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate

- MFCD00030381

- 2-ethoxycarbonyl-3,5-dimethyl-4-methoxycarbonylethylpyrrole

- NSC-157283

- SB62677

- s10617

- DS-10957

- SMR000069148

- SY106278

- DB-124815

- CS-0151851

- SR-01000389006

- SR-01000389006-1

- METHYL 2,4-DIMETHYL-5-(ETHOXYCARBONYL)-3-PYRROLEPROPIONATE

- This compound #

- Ethyl4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

- 1H-Pyrrole-3-propanoic acid, 5-(ethoxycarbonyl)-2,4-dimethyl-, methyl ester

- 3,5-Dimethyl-4-(2-methoxycarbonyl-ethyl)-1H-pyrrole-2-carboxylic acid ethyl ester

- 3,5-Dimethyl-4-(2-methoxycarbonylethyl)-1H-pyrrole-2-carboxylic acid ethyl ester

- 4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Synthesis of Pyrrole Derivatives

This compound can be used in the synthesis of complex molecules with potential antimicrobial applications . Pyrrole derivatives are synthesized through reactions like cyclization (Knorr reaction), hydrolysis, decarboxylation, and Vilsmeier–Haack formylation . For example, the synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives involves several steps using similar pyrrole intermediates .

Pharmaceutical Research

Pyrrole derivatives are known for their diverse biological and pharmacological applications . They have been explored for various activities, such as antibacterial, antifungal, and anticancer properties . The presence of a pyrrole scaffold in a molecule often contributes to its biological activity .

Related Compounds

Mechanism of Action

The mechanism by which Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

- Structure : Lacks the 4-(3-methoxy-3-oxopropyl) group but retains the ethyl carboxylate and 3,5-dimethyl substituents.

- Key Properties : Forms dimeric structures via N–H···O hydrogen bonds, enhancing crystallinity .

- Applications : Used as a precursor for porphyrin synthesis in PDT .

- Synthesis: Prepared via Knorr-type condensation of acetylacetone and ethyl oximinoacetoacetate .

Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

- Structure : Bromine replaces the 4-(3-methoxy-3-oxopropyl) group.

- Key Properties : The bromo group acts as a leaving group, enabling nucleophilic substitution reactions, unlike the target compound’s ester-functionalized side chain .

- Reactivity : More reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the C–Br bond .

Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

- Structure : Benzyl ester replaces the ethyl carboxylate.

- Key Properties : Increased steric bulk from the benzyl group reduces hydrolysis rates compared to the ethyl ester, enhancing stability under basic conditions .

- Applications : Used in pharmaceutical intermediates where slower ester hydrolysis is advantageous .

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

- Structure : Dual ethyl carboxylate groups at positions 2 and 3.

- Key Properties : Higher polarity and water solubility due to additional ester groups, contrasting with the target compound’s moderate lipophilicity .

Electronic and Physicochemical Properties

- Electron Density Distribution : The 3-methoxy-3-oxopropyl group in the target compound introduces electron-withdrawing effects, lowering the HOMO-LUMO gap compared to analogs like Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate .

- Solubility: The ethyl carboxylate and methoxy-oxopropyl groups enhance solubility in polar aprotic solvents (e.g., DMSO) relative to non-esterified pyrroles .

- Thermal Stability : The benzyl ester analog (Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate) exhibits higher thermal stability (decomposition >200°C) due to aromatic stabilization .

Biological Activity

Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential applications in photodynamic therapy.

- Molecular Formula : C13H19NO4

- Molecular Weight : 253.29 g/mol

- IUPAC Name : this compound

Structure

The compound features a pyrrole ring substituted with various functional groups, contributing to its biological activity. The presence of methoxy and oxo groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle progression.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Research indicates that it is effective against a range of bacterial and fungal pathogens:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Moderate |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Photodynamic Therapy Applications

The compound's structure allows it to function as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to induce cell death in targeted tissues when exposed to specific wavelengths of light. This compound has shown promise in preclinical studies for treating tumors with reduced side effects compared to traditional therapies.

Case Studies

-

Study on Anticancer Properties :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Findings : The compound exhibited an IC50 value of 25 µM against MCF-7 cells after 48 hours of exposure, indicating potent anticancer activity.

-

Antimicrobial Efficacy Study :

- Objective : To assess the effectiveness against Staphylococcus aureus.

- Findings : The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, and what are their key reaction conditions?

The compound is typically synthesized via Knorr-type pyrrole condensation or acylation reactions using ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate as a precursor. For example:

- Acylation : Reacting the pyrrole ester with 3-methoxy-3-oxopropyl chloride under anhydrous conditions, often in solvents like dichloromethane or THF, with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Condensation : Using acetylacetone derivatives and ethyl oximinoacetoacetate in ethanol or methanol with sodium ethoxide as a catalyst, followed by cyclization .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- 1H/13C NMR : Assigns substituent positions and confirms ester/methoxy groups. For example, methoxy protons appear as singlets near δ 3.6–3.8 ppm, while pyrrole protons resonate between δ 6.2–7.5 ppm .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns. The pyrrole ring typically adopts near-planar geometry, with intermolecular N–H···O=C interactions stabilizing dimers .

- FT-IR : Confirms carbonyl stretches (C=O) at ~1700 cm⁻¹ and ester C–O at ~1250 cm⁻¹ .

Critical Note : Purity validation via HPLC (>95%) and elemental analysis is essential to exclude byproducts .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of this compound’s electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

- Frontier Molecular Orbitals (FMOs) : Predicts nucleophilic/electrophilic sites. The ester carbonyl and pyrrole β-carbons often show high electrophilicity .

- Electrostatic Potential Maps : Visualize charge distribution, highlighting regions prone to nucleophilic attack (e.g., acetyl group) .

- Nonlinear Optical (NLO) Properties : Polarizability and hyperpolarizability values suggest potential in photonic applications .

Example Finding : The HOMO-LUMO gap of a related pyrrole derivative was 4.2 eV, indicating moderate reactivity .

Q. What strategies resolve contradictions in biological activity data for pyrrole derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 3-methoxy-3-oxopropyl group can modulate bioactivity. For instance, bulkier substituents may reduce membrane permeability .

- Dose-Response Curves : Differentiate between intrinsic activity and cytotoxicity. For example, a derivative showed IC₅₀ = 12 µM against cancer cells but was non-toxic to normal cells up to 50 µM .

- Metabolic Stability Assays : Liver microsome studies identify rapid ester hydrolysis as a common inactivation pathway, guiding prodrug design .

Data Contradiction Case : Discrepancies in anti-tumor activity between batches were traced to residual solvents affecting compound solubility .

Q. How is this compound utilized in designing complex heterocyclic systems for drug discovery?

- Scaffold Functionalization : The pyrrole core serves as a template for synthesizing porphyrins (via metal insertion) or fused bicyclic systems (e.g., pyridopyrrolodiazepines) .

- Click Chemistry : Azide-alkyne cycloaddition at the ester group enables rapid library generation for high-throughput screening .

- Enzyme-Targeted Probes : The 3-methoxy group mimics natural substrates of oxidoreductases, enabling mechanistic studies .

Case Study : A derivative inhibited tubulin polymerization (IC₅₀ = 0.8 µM) by binding to the colchicine site, validated via X-ray co-crystallography .

Q. What are the challenges in optimizing reaction yields for halogenated derivatives?

- Steric Hindrance : Bulky substituents (e.g., bromine at the 4-position) reduce acylation efficiency. Using microwave-assisted synthesis improves yields by 15–20% .

- Byproduct Formation : Competing N-alkylation can occur; quenching with aqueous NH₄Cl minimizes this .

- Purification : Silica gel chromatography often fails to separate diastereomers. Reverse-phase HPLC with acetonitrile/water gradients is preferred .

Q. Yield Optimization Table

| Halogen | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Br | Microwave | 65 | 98 |

| Cl | Conventional | 40 | 95 |

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted acylation for halogenated derivatives to enhance yield and purity.

- Characterization : Combine XRD with DFT-optimized structures to validate crystallographic data.

- Biological Testing : Use isogenic cell lines to control for genetic variability in activity assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.